molecular formula C8H9BrClNO2S B1267170 4-bromo-N-(2-chloroethyl)benzenesulfonamide CAS No. 385378-70-1

4-bromo-N-(2-chloroethyl)benzenesulfonamide

Cat. No.: B1267170
CAS No.: 385378-70-1
M. Wt: 298.59 g/mol
InChI Key: IQQUVNLTSMUXLK-UHFFFAOYSA-N
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Description

4-bromo-N-(2-chloroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H9BrClNO2S and a molecular weight of 298.59 g/mol . This compound is characterized by the presence of a bromine atom at the para position of the benzene ring, a chloroethyl group attached to the nitrogen atom, and a sulfonamide group. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

4-bromo-N-(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUVNLTSMUXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303638
Record name 4-bromo-N-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385378-70-1
Record name 4-Bromo-N-(2-chloroethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385378-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-N-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Methods

  • Bromination of 2-chlorophenols under controlled temperature (0°C to 20°C) in the presence of quaternary ammonium salts or tertiary amine salts has been documented to yield 4-bromo-2-chlorophenols with high selectivity. Although this is a phenol derivative, similar halogenation strategies apply for aromatic sulfonyl derivatives.
  • Use of brominating agents in organic solvents such as dichloromethane or chloroform with temperature control ensures selective para-bromination.

Synthesis of 4-bromo-N-(2-chloroethyl)benzenesulfonamide

Sulfonylation Reaction

The core reaction involves nucleophilic substitution where 2-chloroethylamine attacks the sulfonyl chloride group of 4-bromobenzenesulfonyl chloride to form the sulfonamide bond.

  • Typical Reaction Conditions:

    • Solvent: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or ethanol.
    • Base: Triethylamine or sodium acetate to scavenge HCl formed during the reaction.
    • Temperature: 0°C to room temperature to control reaction rate and minimize side products.
    • Time: 1 to 8 hours depending on scale and temperature.
  • Example Procedure:

    • 4-bromobenzenesulfonyl chloride is dissolved in dry dichloromethane.
    • 2-chloroethylamine hydrochloride or free amine is added dropwise with triethylamine.
    • The mixture is stirred at 0°C to room temperature for several hours.
    • The reaction mixture is washed with water and extracted to isolate the product.

Alternative Synthetic Routes

  • Stepwise Approach via Intermediate Sulfonamides:

    • First, prepare 4-bromo-N-phenylbenzenesulfonamide or a similar intermediate.
    • Then perform alkylation on the amino group using 2-chloroethyl chloride or 2-chloroethyl tosylate under basic conditions.
  • Direct One-Pot Synthesis:

    • Some patent literature suggests one-pot processes combining sulfonylation and alkylation steps, but these are less common for this specific compound due to selectivity concerns.

Detailed Reaction Data and Yields

Step Reagents & Conditions Yield (%) Notes
Bromination of benzenesulfonyl precursor Bromine source, tertiary amine salts, 0–20°C, organic solvent >85% High para-selectivity, minimal side products
Sulfonyl chloride formation Chlorination of sulfonic acid using thionyl chloride or oxalyl chloride >90% Efficient conversion to sulfonyl chloride
Sulfonamide formation 4-bromobenzenesulfonyl chloride + 2-chloroethylamine, base, 0–25°C 75–88% Reaction time 2–8 h, solvent dependent

Mechanistic and Analytical Considerations

  • The sulfonyl chloride is highly electrophilic; amine nucleophiles readily attack the sulfur center forming sulfonamide bonds.
  • Use of bases like triethylamine neutralizes HCl, preventing protonation of amine and side reactions.
  • Temperature control is critical to avoid decomposition or overreaction.
  • Purification typically involves aqueous workup and recrystallization or chromatography.
  • Characterization by FTIR shows characteristic sulfonamide S=O stretches near 1380 cm⁻¹ and N–H bending near 1540 cm⁻¹.
  • NMR and mass spectrometry confirm the presence of bromine, sulfonamide linkage, and chloroethyl side chain.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Conditions Yield (%) Reference
4-Bromo benzenesulfonyl chloride Sulfonation followed by chlorination 4-bromobenzene, chlorosulfonic acid, thionyl chloride 0–25°C, inert atmosphere >90
Sulfonamide formation Reaction with 2-chloroethylamine and base 4-bromobenzenesulfonyl chloride, 2-chloroethylamine, triethylamine 0–25°C, 2–8 h 75–88
Alternative alkylation Alkylation of sulfonamide intermediate with chloroethyl halide Sulfonamide intermediate, 2-chloroethyl chloride, base Reflux or mild heating 70–85

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(2-chloroethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-chloroethyl)benzenesulfonamide involves the interaction of its functional groups with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their catalytic function .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-chloroethyl)benzenesulfonamide
  • 4-chloro-N-(2-chloroethyl)benzenesulfonamide
  • 4-fluoro-N-(2-chloroethyl)benzenesulfonamide
  • 4-iodo-N-(2-chloroethyl)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs with different halogens, the bromine atom provides a balance between reactivity and stability, making it suitable for various applications .

Biological Activity

4-bromo-N-(2-chloroethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group with a bromine atom at the para position and a chloroethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₁BrClN₁O₂S, with a molecular weight of approximately 298.59 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

  • Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, affecting their catalytic function, which is crucial in various biochemical pathways.

Biological Activities

Research indicates that this compound has several significant biological activities:

  • Antimicrobial Activity : Preliminary studies show that this compound demonstrates potential antimicrobial properties. For instance, it has been tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest efficacy against pathogens such as E. coli and S. aureus.
  • Anti-inflammatory Effects : In vivo studies have shown that derivatives of benzenesulfonamides exhibit anti-inflammatory activities, with some compounds inhibiting carrageenan-induced edema in animal models .
  • Antioxidant Properties : The compound also displays antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions .

Case Studies

Several studies have explored the pharmacological properties of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against different strains .
  • Anti-inflammatory Study :
    • In an in vivo model, compounds related to this compound were tested for their ability to reduce inflammation. Results indicated a reduction in paw edema by up to 94% at specific doses .
  • Pharmacokinetic Analysis :
    • Research focused on the interaction of similar compounds with human serum albumin (HSA), revealing moderate to strong binding constants that suggest favorable pharmacokinetic profiles for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
4-Bromo-N-(2-methoxyethyl)benzenesulfonamideC₁₂H₁₁BrNO₂SAntimicrobialContains a methoxyethyl group
4-Bromo-N-(2-fluoroethyl)benzenesulfonamideC₁₂H₁₁BrFNO₂SAnticancerFeatures a fluorine atom
4-Bromo-N-(2-hydroxyethyl)benzenesulfonamideC₁₂H₁₁BrNO₃SAntioxidantContains a hydroxyl group

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies sulfonamide protons (δ 7.5–8.0 ppm) and chloroethyl groups (δ 3.5–4.0 ppm) .
  • X-ray diffraction : Resolves Br/Cl positional disorder and validates bond lengths (e.g., C–Br = 1.89–1.92 Å) .
  • DFT calculations : Predict vibrational frequencies (e.g., S=O stretches at 1150–1350 cm⁻¹) and electrostatic potential surfaces for reactivity studies .

What challenges arise in crystallographic refinement of halogenated sulfonamides using SHELX?

Q. Advanced

  • Disorder management : Bromine and chlorine atoms often exhibit positional disorder; use PART and ISOR commands to refine occupancy .
  • Thermal parameters : High ADPs for halogens require constraints (e.g., SIMU/DELU) to prevent overfitting .
  • Twinned data : For high-symmetry crystals, apply TWIN/BASF commands. Validate with Rint (<5%) .

Case Study : Refinement of bromopropamide required 15 cycles with SHELXL to achieve R1 = 4.3% .

How can researchers design structure-activity relationship (SAR) studies for biological activity?

Q. Advanced

  • Halogen substitution : Compare bromo vs. chloro analogs (e.g., 4-bromo vs. 4-chloro derivatives) to assess potency in antimicrobial assays .
  • Pharmacophore modeling : Use docking simulations (AutoDock Vina) to predict binding to targets like dihydrofolate reductase .
  • In vitro assays : Test against Plasmodium falciparum for antimalarial activity (IC₅₀ < 1 µM observed in sulfonamide derivatives) .

Q. Advanced

  • Cambridge Structural Database (CSD) : Search for sulfonyl urea substructures (178 hits) to identify conserved hydrogen-bonding motifs .
  • Torsion angle analysis : Compare dihedral angles (e.g., C–S–N–C) to optimize conformational stability. Bromine’s bulkiness increases torsional strain vs. chlorine .
  • Electrostatic effects : Bromine’s higher electronegativity enhances π-stacking in crystal lattices, improving solubility profiles .

Example : Replacing Cl with Br in chlorpropamide analogs reduced aqueous solubility by 12% but improved in vivo half-life .

What strategies mitigate synthetic byproducts in sulfonamide reactions?

Q. Basic

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
  • Byproduct identification : LC-MS detects hydrolyzed intermediates (e.g., 4-bromobenzenesulfonic acid) .
  • Stoichiometry control : Limit 2-chloroethylamine to 1.1 equivalents to minimize dimerization .

How can researchers validate hydrogen-bonding networks in polymorph screening?

Q. Advanced

  • Variable-temperature XRD : Track thermal expansion coefficients to identify labile H-bonds .
  • IR spectroscopy : Monitor N–H stretching (3300–3500 cm⁻¹) shifts across polymorphs .
  • Solvent-drop grinding : Screen >10 solvents (e.g., DMSO, MeOH) to induce polymorphic transitions .

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